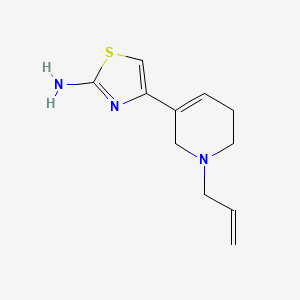
生物素-NHS
概述
描述
N-羟基琥珀酰亚胺生物素,通常称为NHS-生物素,是一种广泛用于生物化学和分子生物学应用的生物素化试剂。它是一种生物素的衍生物,生物素是一种小型的天然存在的维生素,它以高亲和力与抗生物素蛋白和链霉亲和素蛋白结合。NHS-生物素因其能够在不改变生物活性的情况下标记包含伯胺基团的蛋白质、抗体和其他大分子而备受重视 .
科学研究应用
NHS-生物素在科学研究中具有广泛的应用,包括:
蛋白质标记: NHS-生物素用于标记蛋白质和抗体,方便它们的检测、纯化和固定。
细胞表面标记: NHS-生物素可以标记细胞表面蛋白,使研究细胞表面受体表达和蛋白质-蛋白质相互作用成为可能.
药物递送: 生物素化分子可用于靶向药物递送系统,其中利用生物素与抗生物素蛋白/链霉亲和素之间的高亲和力将治疗剂递送至特定细胞或组织.
作用机制
NHS-生物素的作用机制涉及在N-羟基琥珀酰亚胺酯基与目标分子上的伯胺基团之间形成稳定的酰胺键。此反应通过胺对NHS酯的羰基碳的亲核攻击而发生,导致N-羟基琥珀酰亚胺的释放和生物素化产物的形成 . 然后生物素部分以高亲和力与抗生物素蛋白或链霉亲和素结合,允许进行各种下游应用 .
生化分析
Biochemical Properties
Biotin-NHS is used to biotinylate amino acids, peptides, or proteins under mild conditions . It reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide, forming stable amide bonds . This makes Biotin-NHS a crucial tool in protein labeling and surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .
Cellular Effects
The effects of Biotin-NHS on cells are primarily related to its role in biotinylation. Biotinylation is a process where biotin is covalently attached to proteins, influencing their function and cellular processes
Molecular Mechanism
The molecular mechanism of Biotin-NHS involves the formation of stable amide bonds with primary amines, typically found in the side chain of lysine residues and the N-terminus of polypeptides . This reaction is efficient and reliable, making Biotin-NHS a valuable tool in biochemical applications .
Temporal Effects in Laboratory Settings
Biotin-NHS is sensitive to air moisture and water traces in solvents, which can lead to its degradation . Therefore, it’s important to store Biotin-NHS properly to maintain its stability and effectiveness over time .
Metabolic Pathways
Biotin-NHS is involved in the biotinylation of proteins, a critical process in various metabolic pathways
准备方法
合成路线和反应条件: NHS-生物素是通过在偶联剂(如二环己基碳二酰亚胺(DCC))存在下,生物素与N-羟基琥珀酰亚胺反应合成的。反应通常在室温下于无水有机溶剂(如二甲基甲酰胺(DMF)或二甲基亚砜(DMSO))中进行。所得产物通过重结晶或色谱法纯化以获得纯NHS-生物素 .
工业生产方法: 在工业环境中,NHS-生物素的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统来确保高产率和纯度。质量控制措施(如高效液相色谱 (HPLC))用于验证产品的稳定性和纯度 .
化学反应分析
反应类型: NHS-生物素主要进行亲核取代反应。N-羟基琥珀酰亚胺酯基与伯胺反应形成稳定的酰胺键。此反应在 pH 7-9 的缓冲液(如磷酸盐缓冲盐水 (PBS) 或碳酸盐缓冲液)中非常有效 .
常用试剂和条件:
试剂: 伯胺(例如,蛋白质上的赖氨酸残基)、N-羟基琥珀酰亚胺、二环己基碳二酰亚胺 (DCC)
条件: pH 7-9、室温、无水有机溶剂 (DMF、DMSO)
主要产物: NHS-生物素与伯胺反应的主要产物是生物素化的蛋白质或肽。这种生物素化允许随后使用抗生物素蛋白或链霉亲和素系统进行纯化、检测或固定 .
相似化合物的比较
NHS-生物素是几种可用的生物素化试剂之一。类似的化合物包括:
Sulfo-NHS-生物素: 该化合物是水溶性的,用于标记细胞表面蛋白而不穿透细胞膜.
NHS-LC-生物素: 该试剂具有更长的间隔臂,减少了空间位阻,从而使蛋白质的生物素化效率更高.
NHS-PEG-生物素: 该变体包含聚乙二醇 (PEG) 间隔基,提高了水溶性并减少了非特异性结合.
NHS-生物素的独特性: NHS-生物素在反应性和稳定性方面具有独特的平衡。它在温和条件下有效地与伯胺反应,形成稳定的酰胺键。它的小尺寸和疏水性使其能够穿透细胞膜,使其适用于细胞内标记 .
类似化合物列表:
- Sulfo-NHS-生物素
- NHS-LC-生物素
- NHS-PEG-生物素
- NHS-SS-生物素(可裂解连接体)
NHS-生物素由于其效率、稳定性和与各种应用的兼容性,仍然是生物化学和分子生物学研究中一种用途广泛的试剂。
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
| Record name | NHS-Biotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)




![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)





